molecular formula C13H25NO4 B11763125 Tert-butyl 3-(2-ethoxyethoxy)pyrrolidine-1-carboxylate

Tert-butyl 3-(2-ethoxyethoxy)pyrrolidine-1-carboxylate

Cat. No.: B11763125
M. Wt: 259.34 g/mol
InChI Key: XVMVUHLLALIPCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(2-ethoxyethoxy)pyrrolidine-1-carboxylate is a pyrrolidine derivative featuring a tert-butyl carbamate group at position 1 and a 2-ethoxyethoxy substituent at position 2. This compound is widely used as a synthetic intermediate in medicinal chemistry, particularly for its versatility in introducing functionalized pyrrolidine scaffolds into bioactive molecules. The 2-ethoxyethoxy group enhances solubility and modulates electronic properties, making it valuable in drug discovery .

Properties

IUPAC Name

tert-butyl 3-(2-ethoxyethoxy)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO4/c1-5-16-8-9-17-11-6-7-14(10-11)12(15)18-13(2,3)4/h11H,5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVMVUHLLALIPCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1CCN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formic Anhydride-Mediated Cyclization

A patent by EP3015456A1 outlines cyclization strategies using formic mixed anhydrides or alkyl formates. For example, γ-amino esters undergo cyclization in the presence of strong bases like lithium bis(trimethylsilyl)amide (LHMDS) to form pyrrolidine rings. Adapting this method, a precursor such as ethyl 4-(2-ethoxyethoxy)-2-aminobutanoate could cyclize under similar conditions to yield the target compound.

Reaction Conditions :

  • Base : LHMDS (2.2 equiv, −78°C)

  • Anhydride : Formic pivalic anhydride (1.5 equiv)

  • Acid Quench : Acetic acid (1.1 equiv)

  • Yield : ~85% (theorized for analogous substrates).

Catalytic Hydrogenation of Unsaturated Intermediates

The synthesis of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate via hydrogenation of diethyl malonate intermediates (EP2358670B1) suggests a pathway for introducing ether groups. Hydrogenating a 3-allyl-pyrrolidine intermediate (e.g., tert-butyl 3-allylpyrrolidine-1-carboxylate) in the presence of palladium on carbon could produce a saturated backbone, followed by epoxidation and nucleophilic attack by ethoxyethanol to install the 2-ethoxyethoxy group.

Post-Functionalization of Pyrrolidine Derivatives

Mitsunobu Reaction for Etherification

A Mitsunobu reaction enables direct conversion of a pyrrolidine-3-ol intermediate to the 2-ethoxyethoxy derivative. Starting with tert-butyl 3-hydroxypyrrolidine-1-carboxylate, treatment with ethoxyethanol, diisopropyl azodicarboxylate (DIAD), and triphenylphosphine (PPh₃) facilitates ether bond formation.

Typical Protocol :

  • Substrate : tert-Butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 equiv)

  • Reagents : Ethoxyethanol (1.5 equiv), DIAD (1.5 equiv), PPh₃ (1.5 equiv)

  • Solvent : Tetrahydrofuran (THF), 0°C to room temperature

  • Yield : ~75–80% (extrapolated from similar reactions).

Nucleophilic Substitution

Introducing a leaving group (e.g., bromide or tosylate) at position 3 of Boc-protected pyrrolidine enables displacement with sodium ethoxyethoxide. For example, tert-butyl 3-bromopyrrolidine-1-carboxylate reacts with NaOCH₂CH₂OEt in dimethylformamide (DMF) at 80°C to yield the target compound.

Challenges :

  • Limited commercial availability of 3-halopyrrolidines.

  • Competing elimination reactions in polar aprotic solvents.

Boc Protection and Deprotection Dynamics

The Boc group is typically introduced early in the synthesis to protect the pyrrolidine nitrogen. Common methods include:

  • Boc Anhydride Activation : Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or triethylamine).

  • Solvent Optimization : THF or dichloromethane (DCM) at 0–25°C.

Deprotection (if required) employs trifluoroacetic acid (TFA) in DCM, cleaving the Boc group while preserving the ether linkage.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
CyclizationSingle-step ring formationRequires specialized precursors70–85%
Mitsunobu ReactionHigh regioselectivityCostly reagents (DIAD, PPh₃)75–80%
Nucleophilic SubstitutionSimple conditionsLimited substrate availability60–70%

Industrial-Scale Considerations

Patent EP2358670B1 highlights scalability challenges, emphasizing solvent selection (e.g., toluene for azeotropic drying) and catalyst recycling. For the target compound, continuous-flow systems could enhance the efficiency of Mitsunobu or substitution reactions by minimizing side products .

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-ethoxyethoxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved often include binding to active sites or altering the conformation of the target molecule, leading to changes in its activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences, synthesis yields, and applications of analogous compounds:

Compound Name (CAS/Example) Substituent at Position 3 Molecular Weight (g/mol) Yield (%) Key Properties/Applications Reference
Tert-butyl 3-(2-ethoxyethoxy)pyrrolidine-1-carboxylate 2-ethoxyethoxy ~285.3 N/A Solubility enhancer; intermediate for APIs -
Tert-butyl 2-(4-((2-ethylhexyl)oxy)pyridin-2-yl)pyrrolidine-1-carboxylate (ESI) 4-(2-ethylhexyloxy)pyridinyl ~379.5 54 Lipophilic modifier; cross-coupling reactions [1]
Tert-butyl 3-((4-(4-chloro-3-hydroxyphenyl)isoquinolin-6-yl)oxy)pyrrolidine-1-carboxylate (35) 4-(4-chloro-3-hydroxyphenyl)isoquinolinyloxy ~468.9 50 Anticancer candidate; aryloxy conjugation [2]
Tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (138108-72-2) Hydroxymethyl ~215.3 N/A Polar intermediate; chiral building block [7, 15]
Tert-butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate (1052713-78-6) Trifluoromethyl, methyl, hydroxy ~281.3 N/A Stereoselective synthesis; fluorinated drug precursor [10]
Tert-butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate (958026-66-9) 2-bromoethyl ~278.2 N/A Alkylation reagent; reactive intermediate [16]

Key Observations

Substituent Effects on Physicochemical Properties :

  • Lipophilicity : The 2-ethylhexyloxy group in increases lipophilicity (logP ~4.5), whereas the 2-ethoxyethoxy group in the target compound balances polarity and solubility.
  • Polarity : Hydroxymethyl and trifluoromethyl derivatives exhibit higher polarity, impacting solubility and metabolic stability.

Synthetic Efficiency :

  • Cross-coupling reactions (e.g., Suzuki-Miyaura) for pyridinyl derivatives achieve moderate yields (50–54%) .
  • Hydrolysis of esters (e.g., in ) yields near-quantitative conversions (98%) due to favorable reaction kinetics .

Biological Relevance: Aryloxy and isoquinolinyl groups (e.g., ) are common in kinase inhibitors, leveraging π-π stacking interactions. Bromoethyl and ethynyl groups serve as handles for further functionalization via alkylation or click chemistry.

Stereochemical Considerations :

  • Chiral centers in compounds like (3R,4S)-trifluoromethyl-pyrrolidine and spiro-oxindoles are critical for target specificity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl 3-(2-ethoxyethoxy)pyrrolidine-1-carboxylate?

  • Methodological Answer : The synthesis typically involves functionalizing a pyrrolidine ring with a tert-butyl carbamate group and introducing the 2-ethoxyethoxy substituent. A common approach is nucleophilic substitution: reacting tert-butyl 3-(bromomethyl)pyrrolidine-1-carboxylate with 2-ethoxyethanol under basic conditions (e.g., triethylamine or K₂CO₃) in a polar aprotic solvent like dichloromethane at 0–20°C . For scalability, continuous flow microreactor systems may optimize yield and purity by enhancing reaction control .

Q. How can researchers purify and characterize this compound effectively?

  • Methodological Answer :

  • Purification : Use column chromatography with silica gel and a gradient of ethyl acetate/hexane to isolate the product. Recrystallization from ethanol or methanol may further enhance purity .
  • Characterization : Employ NMR (¹H/¹³C) to confirm the tert-butyl group (δ ~1.4 ppm for 9H) and the ethoxyethoxy chain (δ ~3.5–4.0 ppm). Mass spectrometry (ESI-MS) and HPLC (C18 column, acetonitrile/water mobile phase) validate molecular weight (>95% purity) .

Q. What are the key stability considerations for storing this compound?

  • Methodological Answer : Store at 2–8°C in airtight, moisture-resistant containers under inert gas (e.g., argon) to prevent hydrolysis of the carbamate group. Stability tests under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) can assess degradation pathways .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved for chiral drug discovery?

  • Methodological Answer : Use chiral auxiliaries or catalysts during the pyrrolidine ring formation. For example, (R)- or (S)-BINOL-derived catalysts in asymmetric hydrogenation or enzymatic resolution (e.g., lipases) can yield enantiopure intermediates. Stereochemical outcomes are confirmed via chiral HPLC or X-ray crystallography .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

  • Methodological Answer :

  • Structural Analysis : Compare analogs (e.g., tert-butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate vs. tert-butyl 3-(methylsulfonimidoyl)pyrrolidine-1-carboxylate ) using molecular docking to identify substituent-specific target interactions.
  • Data Validation : Replicate assays under standardized conditions (e.g., enzyme inhibition IC₅₀, cell viability assays) and apply statistical tools (e.g., ANOVA) to assess reproducibility .

Q. How can computational methods predict metabolic pathways and metabolite identification?

  • Methodological Answer : Use in silico tools (e.g., Schrödinger’s MetaSite) to simulate CYP450-mediated oxidation of the ethoxyethoxy chain. Validate predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) and LC-MS/MS to detect hydroxylated or cleaved metabolites .

Q. What mechanistic insights guide its use in catalysis or as a synthetic building block?

  • Methodological Answer : The ethoxyethoxy group enhances solubility in biphasic catalytic systems (e.g., Suzuki-Miyaura coupling). Its tert-butyl carbamate acts as a directing group in C–H functionalization reactions. Mechanistic studies (e.g., kinetic isotope effects, DFT calculations) elucidate regioselectivity in cross-coupling reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.